molecular formula C17H17NO4 B11988957 4-Tert-butylphenyl 3-nitrobenzoate

4-Tert-butylphenyl 3-nitrobenzoate

Cat. No.: B11988957
M. Wt: 299.32 g/mol
InChI Key: MNMKHINJMQCANJ-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 3-nitrobenzoate typically involves the esterification of 4-tert-butylphenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biological processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    4-Tert-butylphenyl 2-methyl-3-nitrobenzoate: Contains an additional methyl group on the benzoate ring.

    4-Tert-butylphenyl 2-chloro-4-nitrobenzoate: Contains a chlorine atom on the benzoate ring.

Uniqueness

The presence of the tert-butyl group also imparts distinct steric and electronic effects, differentiating it from other similar compounds .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(4-tert-butylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-7-9-15(10-8-13)22-16(19)12-5-4-6-14(11-12)18(20)21/h4-11H,1-3H3

InChI Key

MNMKHINJMQCANJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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